N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide
Description
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a benzenesulfonamide moiety. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-14(9-10-15-17)12(3)16-20(18,19)13-7-5-11(2)6-8-13/h5-10,12,16H,4H2,1-3H3 |
InChI Key |
ZZIOSUDOMVLQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-methylbenzenesulfonamide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a decrease in the production of certain metabolites. The molecular targets include enzymes involved in metabolic pathways, such as dihydropteroate synthase .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
- N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
- N~1~-[1-(1-ETHYL-1H-IMIDAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
Uniqueness
N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
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